(3,3-Dimethylpiperidin-2-yl)methanol
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Overview
Description
(3,3-Dimethylpiperidin-2-yl)methanol is an organic compound with the molecular formula C8H17NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structural features, which include a piperidine ring substituted with a hydroxymethyl group at the 2-position and two methyl groups at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylpiperidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Alkylation: The piperidine is alkylated at the 3-position using a suitable alkylating agent, such as methyl iodide, under basic conditions.
Hydroxymethylation: The resulting 3,3-dimethylpiperidine is then subjected to hydroxymethylation at the 2-position using formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethylpiperidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: (3,3-Dimethylpiperidin-2-yl)carboxylic acid.
Reduction: (3,3-Dimethylpiperidin-2-yl)methanamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3,3-Dimethylpiperidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of (3,3-Dimethylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethylpiperidin-1-yl)methanol: Similar structure but with the hydroxymethyl group at the 1-position.
(1,3-Dimethylpiperidin-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3-position.
(3,3-Dimethylpiperidin-2-yl)methanamine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
(3,3-Dimethylpiperidin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 2-position and two methyl groups at the 3-position make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3,3-dimethylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-3-5-9-7(8)6-10/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
UGRQCGSITGNPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1CO)C |
Origin of Product |
United States |
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